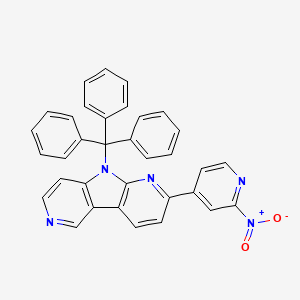

Tau tracer 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C34H23N5O2 |

|---|---|

Poids moléculaire |

533.6 g/mol |

Nom IUPAC |

11-(2-nitro-4-pyridinyl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

InChI |

InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H |

Clé InChI |

AURLAHXEHOEQMJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Tau Tracer [18F]SNFT-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the novel tau positron emission tomography (PET) tracer, [18F]SNFT-1. Developed as a second-generation tracer, [18F]SNFT-1 demonstrates high affinity and selectivity for tau protein aggregates, a hallmark pathology of Alzheimer's disease and other tauopathies. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the scientific workflows.

Core Mechanism of Action

[18F]SNFT-1 is a fluorinated derivative of the imidazo[1,2-a]pyridine series, optimized to overcome the limitations of earlier tau tracers, such as off-target binding to monoamine oxidase (MAO) enzymes.[1][2][3] The fundamental mechanism of action of [18F]SNFT-1 lies in its ability to selectively bind to aggregated tau protein, specifically the paired helical filaments (PHFs) that constitute neurofibrillary tangles (NFTs) in the brains of individuals with Alzheimer's disease.[1][4] This binding allows for the in vivo visualization and quantification of tau pathology using PET imaging.

The tracer is administered intravenously, crosses the blood-brain barrier, and distributes throughout the brain. In regions with tau pathology, [18F]SNFT-1 binds to the β-sheet structures of aggregated tau with high affinity. The subsequent radioactive decay of the fluorine-18 isotope emits positrons, which are detected by the PET scanner, generating a three-dimensional image of tau deposition in the brain.

A key characteristic of [18F]SNFT-1 is its high selectivity for tau aggregates over other protein aggregates, such as amyloid-β plaques, and its negligible binding to MAO-A and MAO-B. This high selectivity is crucial for accurately imaging tau pathology without confounding signals from other neuropathological features or endogenous enzymes.

Quantitative Data Summary

The binding characteristics of [18F]SNFT-1 have been extensively evaluated through in vitro studies. The following tables summarize the key quantitative data, providing a comparative overview of its affinity and selectivity.

| Binding Affinity for Tau Aggregates | |

| Parameter | Value |

| Dissociation Constant (Kd) | 0.6 nM |

| Selectivity Profile (IC50 values) | |

| Target | IC50 (nM) |

| Tau Aggregates (3R/4R) | 0.84 |

| Monoamine Oxidase A (MAO-A) | > 1,000 |

| Monoamine Oxidase B (MAO-B) | > 1,000 |

| Amyloid-β Aggregates | > 1,000 |

Experimental Protocols

The characterization of [18F]SNFT-1 involved several key in vitro experiments. The detailed methodologies for these are outlined below.

In Vitro Saturation Binding Assay

This assay is performed to determine the binding affinity (Kd) and the density of binding sites (Bmax) of the radiotracer for its target.

Materials:

-

[18F]SNFT-1 (radioligand)

-

Postmortem human brain homogenates from Alzheimer's disease patients (containing high concentrations of tau aggregates) and healthy controls.

-

Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).

-

Non-labeled SNFT-1 (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Tissue Preparation: Brain tissue is homogenized in ice-cold buffer and centrifuged to obtain a membrane pellet. The pellet is washed and resuspended in the binding buffer to a specific protein concentration.

-

Incubation: A fixed amount of brain homogenate is incubated with increasing concentrations of [18F]SNFT-1 in the binding buffer. A parallel set of tubes is prepared with the addition of a high concentration of non-labeled SNFT-1 to determine non-specific binding.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any remaining unbound tracer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using Scatchard or non-linear regression analysis to determine the Kd and Bmax values.

Competitive Binding Assay

This assay is used to determine the selectivity of the tracer by measuring its ability to be displaced by compounds that bind to other potential targets.

Materials:

-

[18F]SNFT-1 (radioligand) or another suitable radioligand for the competing target.

-

Brain homogenates or recombinant proteins for the targets of interest (e.g., MAO-A, MAO-B, amyloid-β aggregates).

-

A series of concentrations of non-labeled SNFT-1 and known selective ligands for the competing targets (e.g., clorgyline for MAO-A, deprenyl for MAO-B, PiB for amyloid-β).

-

Binding buffer.

-

Filtration apparatus and scintillation counter.

Protocol:

-

Incubation: A fixed concentration of the radioligand and the target preparation (brain homogenate or recombinant protein) are incubated with increasing concentrations of the competing compound (e.g., SNFT-1 or a selective inhibitor).

-

Equilibrium, Filtration, and Quantification: These steps are performed as described in the saturation binding assay protocol.

-

Data Analysis: The concentration of the competing compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is an indicator of the binding affinity of the competing compound for the target.

In Vitro Autoradiography

This technique is used to visualize the regional distribution of the tracer binding in brain tissue sections.

Materials:

-

Frozen postmortem human brain sections (typically 10-20 µm thick) from Alzheimer's disease patients and healthy controls.

-

[18F]SNFT-1.

-

Incubation buffer.

-

Washing buffers.

-

Phosphor imaging plates or autoradiography film.

-

Microscope for subsequent immunohistochemistry.

Protocol:

-

Tissue Sectioning: Frozen brain tissue is cut into thin sections using a cryostat and mounted on microscope slides.

-

Pre-incubation: The tissue sections are pre-incubated in buffer to rehydrate and remove any endogenous substances that might interfere with binding.

-

Incubation: The sections are incubated with a solution containing a low nanomolar concentration of [18F]SNFT-1 in the incubation buffer. Adjacent sections are incubated with the radioligand plus a high concentration of a non-labeled competitor to determine non-specific binding.

-

Washing: The sections are washed in a series of ice-cold buffers to remove unbound radioligand.

-

Drying: The washed sections are dried rapidly, for example, under a stream of cold air.

-

Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiography film for a specific period to detect the radioactive signal.

-

Imaging and Analysis: The imaging plate is scanned using a phosphor imager, or the film is developed to reveal the distribution of radioactivity. The resulting autoradiograms are quantified using image analysis software.

-

Validation: Adjacent tissue sections are often stained with specific antibodies against tau (e.g., AT8) to correlate the tracer binding with the actual presence of tau pathology.

Visualizations

Experimental Workflows

Workflow for In Vitro Saturation Binding Assay.

Workflow for Competitive Binding Assay.

Workflow for In Vitro Autoradiography.

References

The Binding Profile of [18F]SNFT-1: A Technical Overview of a High-Affinity Tau Tracer

For the purposes of this technical guide, the placeholder "Tau tracer 1" will be addressed using data for the well-characterized tau positron emission tomography (PET) tracer, [18F]SNFT-1. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the binding affinity and specificity of [18F]SNFT-1 for tau aggregates.

[18F]SNFT-1 is a second-generation tau PET tracer developed for the in vivo imaging and quantification of tau pathology in the human brain. Its development was driven by the need to overcome limitations of earlier tracers, such as off-target binding and lower affinity for tau aggregates.

Quantitative Binding Affinity and Selectivity

The binding characteristics of [18F]SNFT-1 have been determined through a series of in vitro assays, demonstrating its high affinity for tau aggregates found in Alzheimer's disease (AD) and its selectivity over other proteins, including amyloid-beta (Aβ) and monoamine oxidases (MAO).

| Target | Ligand | Metric | Value (nM) | Brain Region/Source |

| Tau Aggregates (AD) | [18F]SNFT-1 | Kd | 0.6 | Alzheimer's Disease Brain Homogenates |

| MAO-A | Flortaucipir | IC50 | 8.8 | N/A |

| MAO-B | THK-5351 | IC50 | 5.2 | N/A |

| MAO-B | [18F]FDDNP | IC50 | 6.5 | N/A |

| Amyloid Aggregates | PM-PBB3 | IC50 | 12.8 | N/A |

Specificity for Tau Aggregates

[18F]SNFT-1 exhibits a high degree of specificity for tau aggregates, particularly the 3R/4R tau aggregates characteristic of Alzheimer's disease. Autoradiography studies on postmortem human brain tissue have shown that [18F]SNFT-1 binding patterns are consistent with tau immunohistochemistry.[1] Notably, the tracer shows no significant binding to non-AD tau, α-synuclein, TDP-43, or transmembrane protein 106B aggregates.[1] This high specificity is crucial for accurately imaging tau pathology without confounding signals from other protein aggregates that may be present in neurodegenerative diseases.

Experimental Protocols

The characterization of [18F]SNFT-1's binding profile relies on several key experimental methodologies.

In Vitro Competitive Binding Assays

This assay is used to determine the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a tracer for its target.

References

In Vitro Binding Profile of the Tau Tracer [¹⁸F]SNFT-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the novel Tau positron emission tomography (PET) tracer, [¹⁸F]SNFT-1. The information presented herein is crucial for understanding its binding characteristics, selectivity, and potential applications in neuroscience research and the development of therapeutics for tauopathies such as Alzheimer's disease.

Quantitative Binding Data

The following tables summarize the key quantitative data for [¹⁸F]SNFT-1 and a selection of other first and second-generation Tau PET tracers for comparative purposes. This data is essential for evaluating the tracer's affinity and selectivity for its target, pathological Tau aggregates, versus other potential binding sites in the brain.

| Tracer | Target | Binding Affinity (IC₅₀, nM) | Reference |

| [¹⁸F]SNFT-1 | 3R/4R Tau Aggregates | 0.84 | [1] |

| Amyloid Aggregates | >1000 | [1] | |

| MAO-A | >1000 | [1] | |

| MAO-B | >1000 | [1] | |

| Flortaucipir | MAO-A | 8.8 | [1] |

| THK-5351 | MAO-B | 5.2 | |

| FDDNP | MAO-B | 6.5 | |

| PM-PBB3 | Amyloid Aggregates | 12.8 |

Table 1: Comparative in vitro binding affinities of various Tau PET tracers.

| Tracer | Binding Affinity (Kd, nM) | Reference |

| [¹⁸F]SNFT-1 | 0.6 |

Table 2: Dissociation constant (Kd) of [¹⁸F]SNFT-1 for pathologic Tau aggregates in Alzheimer's disease brain tissue.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the key in vitro experiments used to characterize the binding profile of [¹⁸F]SNFT-1.

In Vitro Competitive Binding Assays

This assay is fundamental for determining the binding affinity and selectivity of a tracer.

Caption: Workflow for in vitro competitive binding assay.

Methodology:

-

Preparation of Brain Homogenates: Human brain tissue from patients with confirmed Alzheimer's disease, containing 3R/4R Tau aggregates, is homogenized.

-

Incubation: The brain homogenates are incubated with a specific radioligand (e.g., [¹⁸F]MK-6240, [¹⁸F]SNFT-1, or [¹⁸F]PM-PBB3) and increasing concentrations of the unlabeled competitor tracer being tested (e.g., SNFT-1).

-

Separation: After incubation, the mixture is filtered to separate the bound radioligand from the free radioligand.

-

Measurement: The radioactivity of the filter, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

In Vitro Autoradiography

Autoradiography provides a visual representation of the spatial distribution of tracer binding in tissue sections.

Caption: Workflow for in vitro autoradiography.

Methodology:

-

Tissue Preparation: Frozen human brain sections from individuals with Alzheimer's disease and other neurodegenerative diseases (non-AD tauopathies, synucleinopathies, etc.) are used.

-

Tracer Incubation: The brain sections are incubated with the ¹⁸F-labeled Tau tracer (e.g., [¹⁸F]SNFT-1).

-

Washing: Following incubation, the sections are washed to remove any unbound or nonspecifically bound tracer.

-

Imaging: The sections are then exposed to a phosphor imaging plate.

-

Analysis: The imaging plate is scanned, and the resulting autoradiograms are analyzed to determine the density and distribution of tracer binding. This allows for the calculation of signal-to-background ratios and comparison with the known distribution of Tau pathology from immunohistochemistry.

Tau Protein Signaling Pathways

Understanding the signaling pathways in which Tau is involved is crucial for interpreting the significance of tracer binding. Pathological modifications of Tau, such as hyperphosphorylation, disrupt these pathways and contribute to neurodegeneration.

References

Preclinical Evaluation of Novel Tau Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of "Tau tracer 1," a representative novel positron emission tomography (PET) tracer for imaging tau pathology in neurodegenerative diseases. The document outlines the critical experimental protocols, presents key quantitative data from studies on various animal models, and visualizes the evaluation workflows and underlying biological interactions. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and validation of new diagnostic agents for tauopathies.

Introduction to Tau PET Tracer Evaluation

The development of selective PET tracers for tau protein aggregates is crucial for the early diagnosis, disease monitoring, and evaluation of therapeutic interventions for Alzheimer's disease and other tauopathies.[1][2] A rigorous preclinical evaluation in animal models is a prerequisite for advancing a candidate tracer to human clinical trials.[3] This process involves a multi-tiered approach, starting with in vitro characterization of the tracer's binding properties and progressing to in vivo imaging and biodistribution studies in various animal species.[4][5] The ideal tau tracer should exhibit high affinity and selectivity for tau aggregates over other protein deposits like β-amyloid, possess favorable pharmacokinetic properties for brain penetration and washout, and demonstrate low off-target binding.

In Vitro Characterization

The initial phase of preclinical assessment focuses on the tracer's binding characteristics in a controlled, non-living system. These experiments are fundamental to establishing the tracer's affinity and specificity for the target tau pathology.

Autoradiography on Postmortem Human Brain Tissue

Autoradiography on human brain sections from diagnosed cases of Alzheimer's disease and other tauopathies is a cornerstone of in vitro evaluation. This technique provides direct evidence of the tracer's ability to bind to native tau aggregates in their physiological context.

Experimental Protocol:

-

Tissue Preparation: Postmortem human brain tissue sections (typically 10-20 µm thick) from cortical regions with known high tau pathology (e.g., hippocampus, temporal cortex) and regions with other protein aggregates (for selectivity assessment) are used.

-

Tracer Incubation: The tissue sections are incubated with a low nanomolar concentration of the radiolabeled this compound (e.g., [18F]Tracer 1 or [3H]Tracer 1).

-

Washing: Non-specific binding is removed by washing the sections in buffer solutions.

-

Signal Detection: The distribution of the tracer is visualized by exposing the labeled sections to a phosphor imaging screen or autoradiographic film.

-

Blocking Studies: To confirm binding specificity, adjacent tissue sections are co-incubated with an excess of a non-radiolabeled "cold" version of the tracer or a known tau-binding compound. A significant reduction in the radioactive signal in the presence of the blocker indicates specific binding.

-

Quantitative Analysis: The signal intensity in different brain regions is quantified and compared with immunohistochemical staining for tau pathology (e.g., using AT8 antibody) on adjacent sections to confirm co-localization.

In Vitro Binding Assays

Quantitative binding assays are performed using brain homogenates from patients with tauopathies to determine the tracer's binding affinity (Kd) and density of binding sites (Bmax).

Experimental Protocol:

-

Homogenate Preparation: Brain tissue from tau-rich regions is homogenized.

-

Saturation Binding Assay: The homogenate is incubated with increasing concentrations of the radiolabeled this compound to determine the total binding. Non-specific binding is determined in the presence of an excess of a non-radiolabeled competitor.

-

Competition Binding Assay: The homogenate is incubated with a fixed concentration of the radiolabeled tracer and increasing concentrations of a non-radiolabeled competitor (either the tracer itself or other known tau ligands) to determine the inhibition constant (Ki).

-

Data Analysis: The data from saturation and competition assays are analyzed using non-linear regression to calculate Kd, Bmax, and Ki values.

Table 1: In Vitro Binding Properties of Representative Tau Tracers

| Tracer | Target | Kd (nM) | Ki (nM) | Selectivity (Tau vs. Aβ) | Animal Model | Reference |

| [18F]JNJ64349311 | Aggregated Tau | 8 | >500x | Human Brain Tissue | ||

| [18F]SNFT-1 | Tau Aggregates | 0.6 | High | Human Brain Tissue | ||

| [18F]THK-5351 | Tau Aggregates | 2.9 | High | Human Brain Tissue | ||

| [18F]MK-6240 | PHF-tau | High Affinity | High | Human Brain Tissue | ||

| [18F]PI-2620 | Tau Aggregates | High | Human Brain Tissue |

Note: Data is compiled from multiple sources and represents a selection of preclinical tau tracers for comparative purposes. "this compound" is a placeholder for a novel tracer with hypothetical properties based on existing literature.

In Vivo Evaluation in Animal Models

Following successful in vitro characterization, the tracer is evaluated in living animal models to assess its pharmacokinetic properties, brain uptake, and specificity in a physiological environment. Common animal models include wild-type rodents (mice, rats) and non-human primates (rhesus monkeys, baboons), as well as transgenic models that express human tau pathology.

Biodistribution Studies

Biodistribution studies determine the uptake and clearance of the tracer from the brain and other organs over time.

Experimental Protocol:

-

Tracer Administration: A known amount of the radiolabeled this compound is administered intravenously to a cohort of animals (e.g., mice or rats).

-

Tissue Harvesting: At various time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), animals are euthanized, and various tissues (brain, blood, liver, kidneys, bone, etc.) are collected.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Brain-to-blood and brain-to-bone ratios are calculated to assess brain penetration and potential for off-target bone uptake.

Small Animal PET Imaging

Dynamic PET imaging in rodents and non-human primates provides real-time information on the tracer's kinetics in the brain.

Experimental Protocol:

-

Animal Preparation: The animal is anesthetized and positioned in the PET scanner.

-

Tracer Injection: The radiolabeled this compound is administered as an intravenous bolus.

-

Dynamic PET Scan: A dynamic PET scan is acquired over a period of 60-120 minutes to capture the uptake and washout of the tracer in the brain.

-

Image Analysis: Time-activity curves (TACs) are generated for different brain regions of interest (ROIs). The data is often expressed as Standardized Uptake Value (SUV), which normalizes the radioactivity concentration for the injected dose and body weight.

-

Kinetic Modeling: For more detailed quantitative analysis, kinetic modeling is applied to the dynamic PET data to estimate parameters such as the tracer transport rate (K1) and binding potential (BPND).

Table 2: In Vivo Pharmacokinetic and PET Imaging Data for Representative Tau Tracers in Animal Models

| Tracer | Animal Model | Brain Uptake (SUVmax) | Time to Peak (min) | Brain Washout | Off-Target Binding | Reference |

| [18F]JNJ64349311 | Rat | ~1.5 | 1 | Rapid | Gradual bone uptake | |

| [18F]JNJ64349311 | Rhesus Monkey | 1.9 | 1 | Rapid | No bone uptake | |

| 11C-RO6931643 | Baboon | 1.2-2.0 | Immediate | Favorable | Not specified | |

| [18F]THK-5351 | Mouse | Not specified | Not specified | Favorable | MAO-B | |

| [18F]PM-PBB3 | Rat | 2.8 | <5 | Rapid | Minimal |

Note: SUV values and washout characteristics are dependent on the specific experimental conditions and animal model used.

Radiometabolite Analysis

It is crucial to determine the extent to which the tracer is metabolized in the body, as radiometabolites can potentially cross the blood-brain barrier and interfere with the imaging signal.

Experimental Protocol:

-

Sample Collection: Blood and brain tissue samples are collected from animals at various time points after tracer injection.

-

Metabolite Separation: The samples are processed to separate the parent tracer from its radiometabolites, typically using high-performance liquid chromatography (HPLC).

-

Quantification: The percentage of the total radioactivity corresponding to the parent tracer is determined.

Visualizing the Preclinical Evaluation Process

The following diagrams illustrate the key workflows and concepts in the preclinical evaluation of a novel tau tracer.

Caption: Workflow of the preclinical evaluation of a novel Tau PET tracer.

Caption: Conceptual diagram of Tau tracer binding and signal generation.

Conclusion

The preclinical evaluation of a novel tau PET tracer is a rigorous and multi-faceted process that is essential for identifying promising candidates for clinical use. By employing a combination of in vitro and in vivo techniques, researchers can thoroughly characterize the binding properties, pharmacokinetics, and specificity of a new tracer. The data generated from these studies, when systematically organized and compared, provides the necessary evidence to support the advancement of a tracer into human trials, ultimately contributing to the development of better diagnostic tools for tau-related neurodegenerative diseases.

References

- 1. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

In-Depth Technical Guide: Selectivity of Tau Tracer 1 for Different Tau Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate in vivo detection and quantification of pathological tau protein aggregates are crucial for the diagnosis of tauopathies, the tracking of disease progression, and the evaluation of therapeutic interventions. Tau pathologies are heterogeneous, characterized by the aggregation of different tau protein isoforms. This technical guide provides a detailed overview of the selectivity of a specific PET ligand, referred to as "Tau tracer 1" (also identified as "compound 13" and [18F]FPND-4), for various forms of tau. Due to the limited publicly available data on the isoform-specific binding of this compound, this guide also presents comparative data from well-characterized second-generation tau tracers to provide a broader context for researchers. Methodologies for assessing tracer selectivity are detailed, and key experimental workflows are visualized to aid in the design and interpretation of such studies.

Introduction to Tau Isoforms and Tauopathies

In the adult human brain, the alternative splicing of exon 10 in the microtubule-associated protein tau (MAPT) gene results in the expression of six tau isoforms. These isoforms are differentiated by the presence of either three (3R) or four (4R) microtubule-binding repeats. While healthy brain tissue maintains a balanced ratio of 3R and 4R tau, various neurodegenerative diseases, collectively known as tauopathies, are characterized by the pathological aggregation of specific tau isoforms.

-

3R/4R Tauopathies: Alzheimer's disease (AD) is the most common tauopathy and is characterized by the aggregation of both 3R and 4R tau isoforms into paired helical filaments (PHFs).

-

4R Tauopathies: Diseases such as Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD) are distinguished by the predominance of 4R tau aggregates.

-

3R Tauopathies: Pick's Disease (PiD) is characterized by the aggregation of 3R tau isoforms.

The development of Positron Emission Tomography (PET) tracers with high affinity and selectivity for these different tau aggregates is essential for the differential diagnosis and study of these conditions.

Characterization of this compound

"this compound" is a PET radiotracer developed for the imaging of tau protein aggregates. It is chemically identified as 2-(4-[18F]Fluorophenyl)imidazo[1,2-h][1][2]naphthyridine, and has also been referred to in scientific literature as "[18F]FPND-4" and "compound 13". Its CAS number is 2173353-53-0.

Binding Affinity and Selectivity of this compound

Preclinical studies have demonstrated the potential of this compound as a selective imaging agent for tau pathology. The primary available data focuses on its binding to tau aggregates in the context of Alzheimer's disease, which is a mixed 3R/4R tauopathy.

Table 1: In Vitro Binding Characteristics of this compound ([18F]FPND-4)

| Target | Assay Type | Brain Region/Tissue Source | Tracer/Competitor | IC50 (nM) | Reference |

| Tau Aggregates | Competition Assay | Human AD Brain (Temporal Cortex) | [18F]T807 | 8.30 | [3] |

| Tau Aggregates | Competition Assay | Human AD Brain (Frontal Cortex) | [18F]T807 | 2.80 | [3] |

| Aβ Aggregates | Competition Assay | Human AD Brain (Frontal Cortex) | [3H]PiB | > 1000 | [3] |

| MAO-A | Competition Assay | Human Brain Homogenate | [3H]Ro41-1049 | > 1000 | |

| MAO-B | Competition Assay | Human Brain Homogenate | [3H]L-Deprenyl | > 1000 |

Data sourced from a 2023 publication in the Journal of Medicinal Chemistry.

This data indicates that this compound has a high affinity for tau aggregates present in Alzheimer's disease brain tissue and demonstrates excellent selectivity over amyloid-beta (Aβ) plaques and monoamine oxidase enzymes (MAO-A and MAO-B), which are common off-target binding sites for first-generation tau tracers.

Selectivity for Different Tau Isoforms

Currently, there is a lack of publicly available, peer-reviewed data specifically detailing the binding affinity of this compound ([18F]FPND-4) for pure 3R and 4R tau aggregates as found in Pick's Disease or Progressive Supranuclear Palsy, respectively. The existing studies have focused on its binding to the mixed 3R/4R tau pathology of Alzheimer's disease.

To provide a framework for understanding isoform selectivity, the following table presents data from other well-characterized second-generation tau tracers.

Table 2: Comparative Tau Isoform Selectivity of Second-Generation PET Tracers

| Tracer | Target Tauopathy (Isoform) | Brain Region | Binding Affinity (Kd or Ki, nM) | Reference |

| [18F]PI-2620 | AD (3R/4R) | Frontal Cortex | Kd: 0.2 - 0.7 | |

| CBD (4R) | Frontal Cortex | Kd: 0.2 - 0.7 | ||

| PSP (4R) | Frontal Cortex | Kd: 0.2 - 0.7 | ||

| Pick's Disease (3R) | N/A | Binds to 3R tau | ||

| [18F]MK-6240 | AD (3R/4R) | N/A | High Affinity | |

| Non-AD Tauopathies | N/A | Limited/No significant binding | ||

| [18F]RO-948 | AD (3R/4R) | N/A | High Affinity | |

| Non-AD Tauopathies | N/A | Limited/No significant binding |

This table illustrates the variable isoform selectivity among different second-generation tracers. For instance, [18F]PI-2620 has been shown to bind to both 3R/4R and 4R tau aggregates, while [18F]MK-6240 and [18F]RO-948 are reported to be more selective for the paired helical filaments of AD-like tau.

Experimental Protocols for Determining Tau Tracer Selectivity

The characterization of a novel tau PET tracer involves a series of in vitro and in vivo experiments to determine its binding properties.

In Vitro Competition Binding Assays

These assays are fundamental for determining the binding affinity (IC50, which can be converted to Ki) of a new tracer for its target.

Objective: To determine the concentration of a non-radiolabeled compound (the "competitor," e.g., the precursor of this compound) that inhibits 50% of the binding of a known radioligand to its target in tissue homogenates.

Methodology:

-

Tissue Preparation: Post-mortem human brain tissue from diagnosed cases of AD, PSP, PiD, and healthy controls is homogenized in a suitable buffer (e.g., Tris-HCl). The protein concentration of the homogenate is determined.

-

Assay Setup: A fixed concentration of a radioligand with known affinity for the target (e.g., [18F]T807 for tau, [3H]PiB for amyloid) is incubated with the brain homogenate.

-

Competition: Increasing concentrations of the non-radiolabeled test compound (e.g., the non-fluorinated version of this compound) are added to the incubation mixture.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter (for 18F) or a scintillation counter (for 3H).

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.

In Vitro Autoradiography

Autoradiography provides information on the regional distribution of tracer binding in tissue sections and allows for direct comparison with the distribution of pathological proteins identified by immunohistochemistry.

Objective: To visualize the binding of a radiolabeled tracer on thin sections of post-mortem brain tissue and correlate it with the location of tau pathology.

Methodology:

-

Tissue Sectioning: Frozen post-mortem brain tissue blocks from various tauopathies are cut into thin sections (e.g., 10-20 µm) using a cryostat.

-

Tracer Incubation: The tissue sections are incubated with a solution containing the radiolabeled tracer (e.g., [18F]FPND-4) at a low nanomolar concentration.

-

Washing: The sections are washed in buffer to remove non-specifically bound tracer.

-

Exposure: The dried, labeled sections are apposed to a phosphor imaging plate or autoradiographic film for a set period.

-

Imaging and Analysis: The imaging plate is scanned to create a digital image of the tracer binding distribution. The signal intensity in different brain regions can be quantified.

-

Histological Correlation: Adjacent tissue sections are stained using immunohistochemistry with antibodies against phosphorylated tau (e.g., AT8), 3R tau, 4R tau, and Aβ to confirm the co-localization of the tracer signal with the specific protein aggregates.

Visualizations

Experimental Workflow Diagram

References

An In-depth Technical Guide on Early-Phase Clinical Trial Results for Tau Tracer [¹⁸F]MK-6240

This guide provides a comprehensive overview of the early-phase clinical trial results for the novel tau positron emission tomography (PET) tracer, [¹⁸F]MK-6240. It is intended for researchers, scientists, and drug development professionals interested in the quantitative data, experimental protocols, and binding characteristics of this second-generation tau imaging agent.

Introduction to [¹⁸F]MK-6240

[¹⁸F]MK-6240 is a highly selective and high-affinity PET tracer developed for the in vivo imaging of neurofibrillary tangles (NFTs), which are a primary pathological hallmark of Alzheimer's disease (AD).[1][2] Composed of aggregated hyperphosphorylated tau protein, the density and distribution of NFTs correlate with the severity of cognitive decline in AD.[3][4] [¹⁸F]MK-6240 was designed to overcome some of the limitations of first-generation tau tracers, offering improved selectivity for NFTs over other binding sites and reduced off-target binding in areas like the basal ganglia and choroid plexus.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from early-phase clinical studies of [¹⁸F]MK-6240, including participant demographics, safety and dosimetry, pharmacokinetics, and imaging results.

Table 1: Participant Demographics from a Phase 1 Study

| Characteristic | Healthy Elderly (HE) / Controls (CTRL) | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) |

| Number of Subjects | 4 HE / 18 CTRL | 11 | 5 AD / 6 AD |

| Age (years) | 59-72 | - | 67-75 |

| Sex | 3 Male : 1 Female | - | 4 Male : 1 Female |

| MMSE Score | 29 | - | 11-28 |

MMSE: Mini-Mental State Examination

Table 2: Safety and Radiation Dosimetry

| Parameter | Value |

| No-Observed-Adverse-Effect Level (Rat) | ≥ 333 µg/kg/day |

| Anticipated Max. Clinical Dose | 0.333 µg/kg |

| Average Effective Dose (Human) | 29.4 ± 0.6 µSv/MBq |

| Total Human Effective Dose (for 185 MBq) | 5.4 mSv |

| Organ with Highest Absorbed Dose | Gallbladder (202 µGy/MBq) |

| Second Highest Absorbed Dose | Urinary Bladder (127.3 ± 11.7 µGy/MBq) |

Table 3: Pharmacokinetic Properties

| Parameter | Value / Observation |

| Brain Uptake (Peak SUV) | 3-5 |

| Time to Peak SUV in Gray Matter | ~3 minutes |

| Whole Blood:Plasma Ratio (stabilized) | 0.66 ± 0.01 (after 15 min) |

| Parent Compound in Plasma at 90 min | 0-15% |

| Clearance in Healthy Elderly | Rapid and uniform washout |

| Clearance in AD Patients | Slower clearance in regions with NFT deposition |

| Total Distribution Volume (V T ) in AD vs HE | ~2-3 fold higher in cortical and sub-cortical regions of AD patients |

| Time to V T Stabilization | By 70 minutes |

Table 4: Imaging and Binding Characteristics

| Parameter | Value / Observation |

| Standardized Uptake Value Ratio (SUVR) in AD (NFT regions) | ~3-4 (60-90 min post-injection) |

| SUVR in Healthy Elderly (all brain regions) | ~1 (60-90 min post-injection) |

| SUVR (70-90 min) vs. DVR Correlation (R²) | >0.96 |

| Dissociation Constant (K d ) (Temporal Cortex) | 0.32 nM |

| Max. Number of Binding Sites (B max ) (Temporal Cortex) | 59.2 fmol/mg |

| Dissociation Constant (K d ) (Parietal Cortex) | 0.15 nM |

| Max. Number of Binding Sites (B max ) (Parietal Cortex) | 154.7 fmol/mg |

| Reference Region for SUVR/DVR Calculation | Cerebellar Cortex / Inferior Cerebellar Gray Matter |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial results. The following sections outline the key experimental protocols used in early-phase studies of [¹⁸F]MK-6240.

-

Inclusion Criteria: Participants typically included healthy elderly volunteers and patients diagnosed with Mild Cognitive Impairment (MCI) or probable Alzheimer's Disease. AD diagnosis was often supported by amyloid PET imaging demonstrating amyloid positivity. Age ranges were typically between 56 and 85 years.

-

Exclusion Criteria: Common exclusions included participation in other investigational trials within the previous 4 weeks, significant radiation exposure in the past year, history of psychotic disorders, recent alcohol or drug dependency, and history of cancer. A brain MRI was often used to rule out other significant neurological pathologies.

-

Dose: A single intravenous bolus injection of [¹⁸F]MK-6240 was administered. Injected activities ranged from approximately 152 MBq to 370 MBq (around 5 mCi).

-

Dynamic Scanning: Dynamic PET scans were acquired for up to 150 minutes post-injection to evaluate tracer kinetics.

-

Static Scanning: For simplified quantification, static images were often acquired during a specific time window post-injection, such as 70-90 minutes or 90-110 minutes.

-

Attenuation Correction: A low-dose CT scan was performed before the PET scan for attenuation correction.

-

Arterial Blood Sampling: In some studies, serial arterial blood samples were collected to generate a metabolite-corrected arterial input function. This allowed for full kinetic modeling.

-

Metabolite Analysis: Blood samples were analyzed to determine the percentage of the parent radiotracer versus its radiometabolites over time. Studies show [¹⁸F]MK-6240 is metabolized quickly.

-

Regions of Interest (ROIs): Brain MRI scans were used to define anatomical ROIs. Standardized templates were applied to quantify tracer uptake in specific cortical and subcortical regions.

-

Reference Region: The cerebellar cortex or inferior cerebellar gray matter was consistently used as a reference region due to its negligible tau pathology, allowing for the calculation of SUVR and Distribution Volume Ratio (DVR).

-

Kinetic Modeling: For dynamic scan data with an arterial input function, compartmental models (e.g., a reversible two-tissue compartment model) were used to estimate the total distribution volume (V T ).

-

Simplified Methods: For static scans or when arterial sampling was not feasible, SUVR was calculated by dividing the mean tracer uptake in a target ROI by the mean uptake in the reference region. Reference tissue models like the Logan graphical analysis were also used to estimate DVR.

Visualizations

The following diagrams illustrate the experimental workflow for a typical [¹⁸F]MK-6240 PET study and the tracer's binding properties.

References

Core Tenets of Tau Tracer 1 for Neurofibrillary Tangle Imaging

As a specific compound explicitly named "Tau tracer 1" is not extensively documented in the scientific literature as a standalone entity, this guide focuses on a representative and well-characterized first-generation tau PET tracer, [¹⁸F]THK-5351 , which embodies the characteristics and challenges of early tau imaging agents. The information presented here is a synthesis of data available for this tracer, which for the purposes of this document will be referred to as "this compound". This technical guide is intended for researchers, scientists, and drug development professionals working on neurodegenerative diseases.

This compound was developed as a positron emission tomography (PET) ligand for the in vivo imaging of neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] Its development was a significant step towards understanding the spatial and temporal progression of tau pathology in the living human brain.[3]

Chemical and Physical Properties

While the exact structure of a generically named "this compound" is not defined, first-generation tau tracers like the THK series are typically arylquinoline or benzimidazole pyrimidine derivatives.[2] These molecules are designed to be of low molecular weight to ensure high blood-brain barrier permeability.[3] The lipophilicity of these tracers is a critical factor, influencing non-specific binding to white matter. For instance, [¹⁸F]THK-5351 has a logP value of 2.3, indicating a modification from its predecessors to reduce non-specific binding.

Mechanism of Action

This compound is designed to bind to the aggregated hyperphosphorylated tau protein that forms paired helical filaments (PHFs) and straight filaments within NFTs. The binding allows for the visualization and quantification of tau pathology using PET imaging. However, a key characteristic of first-generation tracers, including the one represented here, is their off-target binding. Notably, [¹⁸F]THK-5351 has been shown to bind to monoamine oxidase-B (MAO-B), which is present in astrocytes. This off-target binding can confound the interpretation of PET signals, as astrogliosis is also a feature of neurodegeneration.

Quantitative Data

The following table summarizes the key quantitative data for this compound ([¹⁸F]THK-5351) based on available literature.

| Parameter | Value | Tissue/Assay Condition | Reference |

| Binding Affinity (Kd) | 2.9 nM | Hippocampal homogenates of AD brains | |

| Selectivity | Higher for tau over Aβ | Comparison with previous quinoline derivatives | |

| Lipophilicity (logP) | 2.3 | ||

| Radiochemical Purity | >95% | Prepared injectable solution | |

| Specific Activity | 113 ± 50 GBq/μmol |

Experimental Protocols

Detailed methodologies for the characterization and use of this compound are crucial for reproducible research.

Radiolabeling of the Tracer

The radiosynthesis of [¹⁸F]THK-5351, representing this compound, involves a nucleophilic substitution reaction on a suitable precursor. While the precise details are proprietary to the developing labs, a general procedure can be outlined:

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via a cyclotron.

-

Fluorination Reaction: The [¹⁸F]fluoride is reacted with a precursor molecule.

-

Purification: The resulting ¹⁸F-labeled tracer is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Quality Control: The final product's radiochemical purity and specific activity are determined. A radiochemical purity of over 95% is standard.

In Vitro Binding Assays

-

Brain Homogenate Binding Assay:

-

Tissue Preparation: Postmortem human brain tissue from Alzheimer's disease patients and healthy controls is homogenized.

-

Incubation: Aliquots of the brain homogenate are incubated with varying concentrations of the radiolabeled this compound.

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The radioactivity of the filter-bound tracer is measured using a gamma counter.

-

Data Analysis: Saturation binding data are analyzed to determine the binding affinity (Kd) and the density of binding sites (Bmax).

-

-

Autoradiography:

-

Tissue Sectioning: Cryostat sections (typically 10-20 µm) of postmortem human brain tissue are prepared.

-

Incubation: The sections are incubated with a low nanomolar concentration of the ¹⁸F-labeled this compound.

-

Washing: The sections are washed to remove non-specifically bound tracer.

-

Exposure: The labeled sections are exposed to a phosphor imaging plate or film.

-

Imaging and Analysis: The resulting image shows the regional distribution of tracer binding, which can be correlated with immunohistochemical staining for tau pathology on adjacent sections.

-

In Vivo PET Imaging Protocol (Human Subjects)

-

Subject Preparation: Participants undergo a neurological and cognitive assessment. Informed consent is obtained.

-

Tracer Administration: A bolus injection of approximately 185 MBq of this compound is administered intravenously.

-

Image Acquisition: Dynamic PET scanning is performed for a duration of 60-90 minutes post-injection using a PET scanner.

-

Image Reconstruction and Analysis: The PET data is reconstructed, and time-activity curves are generated for various brain regions. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in a region of interest to a reference region with low specific binding, such as the cerebellum.

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET [mdpi.com]

- 2. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tau PET Imaging in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Tau Positron Emission Tomography (PET) imaging studies in human subjects. This guide is intended for researchers, scientists, and professionals in drug development investigating tau pathology in neurodegenerative diseases such as Alzheimer's disease.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo visualization and quantification of pathological protein aggregates in the brain.[1][2] The development of specific radiotracers targeting tau protein deposits has revolutionized the study of Alzheimer's disease and other tauopathies.[1][3] Tau PET imaging allows for the non-invasive assessment of the burden and distribution of tau pathology, providing crucial insights into disease mechanisms, aiding in differential diagnosis, and serving as a biomarker for disease progression and therapeutic response in clinical trials.[1]

This document outlines the standardized procedures for human tau PET imaging, covering subject preparation, radiotracer administration, image acquisition, and data analysis.

Featured Tau PET Radiotracers

Several radiotracers have been developed for tau PET imaging, with the most widely used being [¹⁸F]flortaucipir (also known as AV-1451 or T807). Second-generation tracers, such as [¹⁸F]MK-6240, [¹⁸F]RO-948, and [¹⁸F]PI-2620, have also been developed with improved pharmacokinetic properties and reduced off-target binding.

Table 1: Commonly Used Tau PET Radiotracers and Imaging Parameters

| Radiotracer | Injected Activity (MBq) | Uptake Time (minutes post-injection) | Static Acquisition Window (minutes post-injection) |

| [¹⁸F]flortaucipir (AV-1451/T807) | ~370 | 75 - 105 | 80 - 100 |

| [¹⁸F]MK-6240 | ~370 | 75 - 105 | 75 - 105 |

| [¹⁸F]RO-948 | Not specified | Not specified | Not specified |

| [¹⁸F]PI-2620 | Not specified | Not specified | Not specified |

Note: Optimal imaging protocols may vary based on the specific tracer, PET scanner, and research question. The values presented are typical ranges found in the literature.

Experimental Protocols

Subject Preparation

A standardized subject preparation protocol is crucial for minimizing variability and ensuring high-quality imaging data.

-

Pre-arrival:

-

Inform the subject about the procedure, including the duration and the need to remain still during the scan.

-

Instruct the subject to avoid caffeine, alcohol, and smoking for at least 24 hours prior to the scan.

-

Subjects should be well-hydrated.

-

-

On-arrival:

-

Confirm the subject's identity and review the study protocol.

-

Obtain informed consent.

-

Record the subject's height and weight.

-

An intravenous catheter will be placed for radiotracer injection.

-

Subjects should be encouraged to void before the scan to minimize discomfort.

-

Radiotracer Administration and Uptake

-

Dose Calculation: The radiotracer dose is typically calculated based on the specific activity and the subject's body weight, though a standard dose of approximately 370 MBq is common for many tau tracers.

-

Injection: The radiotracer is administered as a slow intravenous bolus injection.

-

Uptake Period: Following injection, the subject will rest comfortably in a quiet, dimly lit room for the specified uptake period (typically 75-105 minutes) to allow for the tracer to distribute and bind to tau aggregates in the brain.

PET Image Acquisition

-

Positioning: The subject is positioned comfortably on the PET scanner bed with their head immobilized using a head holder to minimize motion artifacts. The head should be centered in the scanner's field of view.

-

Transmission Scan: A low-dose CT or MR scan is acquired for attenuation correction of the PET data.

-

Emission Scan: The PET emission scan is acquired for a specified duration. For static imaging, a typical acquisition window is 20-30 minutes, starting around 80 minutes post-injection for [¹⁸F]flortaucipir. Dynamic imaging protocols, which involve acquiring data continuously from the time of injection, can also be employed for more detailed pharmacokinetic modeling.

Image Reconstruction and Processing

-

Reconstruction: PET images are typically reconstructed using an iterative algorithm, such as Ordered Subset Expectation Maximization (OSEM). Corrections for attenuation, scatter, random coincidences, and dead time should be applied.

-

Motion Correction: Frame-by-frame motion correction is a critical step to minimize blurring and ensure accurate quantification.

-

Co-registration: The PET images are co-registered to a corresponding structural magnetic resonance imaging (MRI) scan (typically a T1-weighted image) for anatomical localization of tracer uptake.

Data Analysis

The primary method for quantifying tau PET data is the calculation of the Standardized Uptake Value Ratio (SUVR).

-

Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI to delineate specific brain regions.

-

Reference Region: A reference region, ideally devoid of specific tau binding, is used to normalize the tracer uptake in the target ROIs. The cerebellar gray matter is the most commonly used reference region for tau PET studies.

-

SUVR Calculation: The SUVR is calculated by dividing the mean standardized uptake value (SUV) in a target ROI by the mean SUV in the reference region.

Visualizations

Caption: Experimental workflow for a human tau PET imaging study.

Clinical Interpretation

The interpretation of tau PET scans is typically performed by visual assessment, often supplemented by quantitative SUVR analysis. A positive scan is characterized by increased tracer uptake in brain regions known to accumulate tau pathology in Alzheimer's disease, such as the temporal and parietal lobes. Off-target binding can sometimes be observed in areas like the basal ganglia and choroid plexus, which should be considered during interpretation.

Conclusion

Standardized protocols for tau PET imaging are essential for ensuring the reliability and comparability of data across different research centers and clinical trials. The methodologies outlined in these application notes provide a robust framework for conducting high-quality tau PET studies in human subjects, ultimately advancing our understanding of tauopathies and facilitating the development of novel therapies.

References

Application Notes and Protocols for Tau Tracer [¹⁸F]Flortaucipir

Abstract: This document provides detailed application notes and protocols for the use of the first-generation tau positron emission tomography (PET) tracer, [¹⁸F]Flortaucipir. [¹⁸F]Flortaucipir is a radiolabeled molecule designed for the in vivo visualization and quantification of aggregated tau neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases. The protocols cover both in vivo PET imaging in human subjects and preclinical animal models, as well as in vitro autoradiography on postmortem brain tissue.

Introduction

[¹⁸F]Flortaucipir (also known as AV-1451 or T807) is a small, lipophilic molecule that readily crosses the blood-brain barrier.[1] It binds with high affinity to paired helical filaments (PHFs) of hyperphosphorylated tau protein, which form the characteristic NFTs found in the brains of individuals with Alzheimer's disease.[2][3] This property allows for the non-invasive imaging of tau pathology using PET, providing a valuable tool for the diagnosis of Alzheimer's disease, monitoring of disease progression, and the evaluation of novel anti-tau therapeutic agents.[4][5] First-generation tau tracers like [¹⁸F]Flortaucipir are known to exhibit some off-target binding, which should be considered during data interpretation.

Quantitative Data

The binding characteristics and pharmacokinetic properties of [¹⁸F]Flortaucipir are summarized below.

Table 1: In Vitro Binding Properties of [¹⁸F]Flortaucipir

| Target | Tissue/Preparation | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Reference |

| Paired Helical Filament (PHF) Tau | Purified from human AD brain | 0.54 nM | Not Reported | |

| Paired Helical Filament (PHF) Tau | Isolated human PHFs | 0.57 nM | Not Reported | |

| Tau Aggregates | Human AD frontal lobe sections | 14.6 nM | Not Reported | |

| Monoamine Oxidase A (MAO-A) | Recombinant human MAO-A | 2.0 nM | Not Reported | |

| Monoamine Oxidase B (MAO-B) | Recombinant human MAO-B | No specific binding detected | Not Applicable |

Table 2: Pharmacokinetic and Dosimetry Data for Human Studies

| Parameter | Value | Reference |

| Recommended Human Dose | 370 MBq (10 mCi) | |

| Administration Route | Intravenous (IV) bolus | |

| Time to Peak Brain Uptake (mice) | ~2 minutes | |

| Plasma Half-life (bi-exponential) | t1/2 = 2.4 ± 0.5 min and 18.1 ± 5.8 min | |

| Recommended PET Scan Start Time | 80-100 minutes post-injection | |

| Effective Radiation Dose | 8.7 mSv for a 370 MBq dose |

Signaling Pathways and Experimental Workflows

Mechanism of Tau PET Imaging

[¹⁸F]Flortaucipir, upon intravenous injection, travels through the systemic circulation and crosses the blood-brain barrier due to its lipophilic nature. Within the brain, it diffuses through the tissue and binds specifically to aggregated tau protein in the form of neurofibrillary tangles. The radioactive isotope, Fluorine-18, decays by positron emission. The emitted positron annihilates with a nearby electron, producing two 511 keV gamma photons that travel in opposite directions. These photons are detected by the PET scanner, and their origins are reconstructed to create a three-dimensional image representing the density and distribution of tau pathology in the brain.

Caption: Workflow of in vivo tau PET imaging with [¹⁸F]Flortaucipir.

In Vitro Autoradiography Workflow

In vitro autoradiography allows for the visualization of tracer binding on postmortem tissue sections, providing a method to validate in vivo findings and assess binding specificity.

Caption: Experimental workflow for in vitro autoradiography.

Experimental Protocols

Protocol 1: In Vivo PET Imaging in Human Subjects

Objective: To estimate the density and distribution of aggregated tau NFTs in the brains of adult patients.

Materials:

-

[¹⁸F]Flortaucipir injection (370 MBq/10 mCi in ≤ 10 mL)

-

0.9% Sodium Chloride injection, USP

-

PET/CT or PET/MR scanner

-

Dose calibrator

-

Syringe shields and other appropriate radiation safety equipment

-

Intravenous catheters

Procedure:

-

Patient Preparation: No special patient preparation (e.g., fasting) is required. It is recommended to assess pregnancy status in females of reproductive potential before administration.

-

Dose Preparation and Administration: a. Visually inspect the [¹⁸F]Flortaucipir solution for particulate matter and discoloration. Do not use if either is present. b. Using aseptic technique and appropriate radiation shielding, draw the dose. Assay the dose in a suitable dose calibrator before administration. c. The recommended dose is 370 MBq (10 mCi), administered as a single intravenous bolus injection in a total volume of 10 mL or less. d. Immediately follow the injection with an IV flush of 0.9% Sodium Chloride injection.

-

Image Acquisition: a. Begin a 20-minute PET scan approximately 80 to 100 minutes after the [¹⁸F]Flortaucipir injection. b. Position the patient supine with the head centered in the PET scanner's field of view, ensuring the entire brain, including the cerebellum, is captured. c. Head restraints may be used to minimize movement during the scan. d. Acquisition can be performed in dynamic mode (e.g., 4 x 5-minute frames) to allow for motion correction.

-

Image Reconstruction and Analysis: a. Reconstruct images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms. b. Data is typically quantified by calculating Standardized Uptake Value Ratios (SUVRs), using a reference region with low expected tau pathology, such as the cerebellar gray matter.

Protocol 2: In Vivo PET Imaging in Rodent Models

Objective: To assess brain uptake and specific binding of [¹⁸F]Flortaucipir in preclinical animal models of tauopathy.

Materials:

-

[¹⁸F]Flortaucipir injection

-

Anesthesia (e.g., Isoflurane) with induction chamber and nose cone

-

Animal PET/CT scanner

-

Heating pad for maintaining body temperature

-

Tail vein catheter or other suitable injection equipment

-

Dose calibrator

Procedure:

-

Animal Preparation: a. Anesthetize the animal (e.g., mouse or rat) using an induction chamber with isoflurane (e.g., 3%). b. Once induced, transfer the animal to the scanner bed and maintain anesthesia via a nose cone. c. Monitor vital signs and maintain body temperature using a heating pad throughout the procedure.

-

Dose Administration: a. Administer a defined dose of [¹⁸F]Flortaucipir (typically in the range of 5-15 MBq for a mouse, adjusted for the model) via tail vein or retro-orbital injection. b. Record the exact injection time and measure the residual activity in the syringe to determine the precise injected dose.

-

Image Acquisition: a. A dynamic scan is recommended, starting at the time of injection and continuing for at least 60 minutes to capture the full kinetic profile of the tracer. b. Perform an attenuation correction CT scan prior to or after the PET acquisition.

-

Image Reconstruction and Analysis: a. Reconstruct dynamic PET images into multiple time frames. b. Co-register PET images with an anatomical template or the corresponding CT/MR scan. c. Generate time-activity curves for various brain regions of interest. d. Perform kinetic modeling to determine outcome measures such as the total distribution volume (VT) or use reference tissue models to calculate the binding potential (BPND).

Protocol 3: In Vitro Autoradiography on Postmortem Brain Tissue

Objective: To visualize the binding of [¹⁸F]Flortaucipir on slidemounted brain tissue sections and correlate binding patterns with immunohistochemical findings.

Materials:

-

Frozen postmortem human brain tissue blocks

-

Cryostat

-

Microscope slides

-

[¹⁸F]Flortaucipir

-

Phosphate-buffered saline (PBS), 10 mM, pH 7.4

-

Ethanol (EtOH)

-

Phosphor imaging screens

-

Phosphor screen scanner

Procedure:

-

Tissue Preparation: a. Cut 10-20 µm thick sections from frozen brain tissue blocks using a cryostat. b. Thaw-mount the sections onto microscope slides and allow them to air-dry.

-

Fixation: a. Fix the air-dried sections in 100% ice-cold methanol for 20 minutes at room temperature. b. Allow slides to air-dry completely.

-

Incubation: a. Incubate the slides with a solution of [¹⁸F]Flortaucipir in 10 mM PBS (e.g., 15-20 µCi/ml) for 60 minutes at room temperature. b. To determine non-specific binding, co-incubate adjacent sections with an excess of unlabeled Flortaucipir (e.g., 1 µM).

-

Washing: a. Perform a series of washes to remove unbound and non-specifically bound tracer. A typical washing protocol is as follows:

- 1 min in 10 mM PBS.

- 2 min in a 30% EtOH / 70% PBS solution.

- 1 min in a 70% EtOH / 30% PBS solution.

- 1 min in 10 mM PBS. b. Briefly rinse the slides in deionized water to remove buffer salts.

-

Imaging: a. Allow the slides to dry completely. b. Appose the dried slides to a phosphor imaging screen and expose for a suitable duration (typically several hours, depending on the activity). c. Scan the screen using a phosphor imager.

-

Analysis: a. Quantify the signal intensity in regions of interest using appropriate image analysis software. b. Compare the total binding signal to the non-specific binding signal to determine specific binding. c. Correlate the autoradiography signal with subsequent immunohistochemical staining for tau pathology on adjacent sections.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions, equipment, and research goals. All work with radioactive materials must be conducted in compliance with institutional and national regulations governing radiation safety. The user is responsible for ensuring all appropriate safety measures are in place.

References

- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation | springermedizin.de [springermedizin.de]

- 2. Clinical validity of increased cortical uptake of [18F]flortaucipir on PET as a biomarker for Alzheimer's disease in the context of a structured 5-phase biomarker development framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 4. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]

Image acquisition and reconstruction parameters for Tau tracer 1 PET

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for positron emission tomography (PET) imaging of tau pathology using three common radiotracers: [¹⁸F]Flortaucipir, [¹⁸F]MK-6240, and [¹⁸F]PI-2620. The information is intended to guide researchers, scientists, and drug development professionals in the standardized acquisition and reconstruction of high-quality tau PET data for clinical research and therapeutic trials.

Introduction to Tau PET Imaging

Positron Emission Tomography (PET) targeting tau protein aggregates is a critical in vivo neuroimaging tool for the diagnosis and study of Alzheimer's disease (AD) and other tauopathies. The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a key pathological hallmark of these neurodegenerative diseases. Tau PET imaging allows for the visualization, quantification, and longitudinal monitoring of tau pathology in the brain, providing valuable biomarkers for disease staging, progression, and response to therapeutic interventions.[1]

First-generation tau tracers, such as [¹⁸F]Flortaucipir, have been instrumental in validating tau PET as a biomarker, although they can be associated with off-target binding.[2] Second-generation tracers, including [¹⁸F]MK-6240 and [¹⁸F]PI-2620, have been developed to offer improved specificity and lower off-target binding.[2] The choice of tracer and the standardization of imaging protocols are crucial for ensuring the reliability and comparability of data across different research studies and clinical trials.

Tau Pathology Signaling Pathway

The hyperphosphorylation of tau protein is a central event in the pathogenesis of tauopathies and is regulated by a complex interplay of protein kinases and phosphatases. Key kinases involved in this process include Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5). These kinases add phosphate groups to tau, leading to its detachment from microtubules and subsequent aggregation into paired helical filaments and NFTs. Conversely, protein phosphatases, such as Protein Phosphatase 2A (PP2A), remove phosphate groups, counteracting the effects of the kinases. An imbalance in the activity of these enzymes contributes to the pathological accumulation of hyperphosphorylated tau.

General Experimental Workflow for Tau PET Imaging

A typical experimental workflow for a tau PET imaging study involves several key stages, from participant recruitment to data analysis. Adherence to a standardized protocol at each stage is essential for acquiring high-quality, reproducible data.

Image Acquisition and Reconstruction Protocols

The following tables summarize the recommended image acquisition and reconstruction parameters for [¹⁸F]Flortaucipir, [¹⁸F]MK-6240, and [¹⁸F]PI-2620. These parameters are based on international consensus guidelines and protocols from major research initiatives such as the Alzheimer's Disease Neuroimaging Initiative (ADNI).[3][4]

Table 1: Tau Tracer Administration and PET Acquisition Parameters

| Parameter | [¹⁸F]Flortaucipir (AV-1451) | [¹⁸F]MK-6240 | [¹⁸F]PI-2620 |

| Injected Activity | 370 MBq (10 mCi) | 185 MBq (5 mCi) | 168-334 MBq |

| Injection Method | Intravenous (IV) slow bolus | Intravenous (IV) bolus | Intravenous (IV) slow bolus (~10s) |

| Uptake Time | 80 - 100 minutes post-injection | 90 - 110 minutes post-injection | Dynamic: 0-60 min; Static: 20-40 min p.i. |

| Scan Duration | 20 minutes (e.g., 4 x 5 min frames) | 20 minutes | Dynamic: 60 min; Static: 20 min |

| Acquisition Mode | 3D list mode | 3D list mode | 3D list mode |

Table 2: PET Image Reconstruction Parameters

| Parameter | [¹⁸F]Flortaucipir (AV-1451) | [¹⁸F]MK-6240 | [¹⁸F]PI-2620 |

| Algorithm | Ordered Subset Expectation Maximization (OSEM) | Iterative Reconstruction (e.g., OSEM) | OSEM |

| Iterations x Subsets | Variable (e.g., Siemens: 2i, 21s; GE: 3i, 16s) | Variable (e.g., Philips: LOR 3D Ramla) | Variable (e.g., Siemens: 4i, 21s or 5i, 24s) |

| Post-reconstruction Filter | Gaussian (e.g., 5 mm FWHM) | Gaussian (e.g., 5 mm FWHM) | Gaussian (e.g., 5 mm FWHM) |

| Corrections | Attenuation, scatter, randoms, decay, dead time | Attenuation, scatter, randoms, decay | Attenuation, scatter, randoms, decay |

| Matrix Size | ≥ 256 x 256 | e.g., 128 x 128 | e.g., 336 x 336 |

| Voxel Size | ~2-4 mm isotropic | e.g., 2.14 x 2.14 x 2.0 mm³ | e.g., 1.02 x 1.02 x 2.0 mm³ |

Note: Optimal reconstruction parameters may vary depending on the specific PET scanner and software version. It is recommended to standardize these parameters within a study.

Detailed Experimental Protocols

Protocol 1: [¹⁸F]Flortaucipir PET Imaging

1. Participant Preparation:

-

Participants should fast for at least 4 hours prior to radiotracer injection.

-

A comfortable, quiet environment should be provided to minimize patient anxiety and movement.

2. Radiotracer Administration:

-

Administer 370 MBq (10 mCi) of [¹⁸F]Flortaucipir as a slow intravenous bolus injection.

-

Follow the injection with a saline flush.

3. PET Image Acquisition:

-

The uptake phase is 80 to 100 minutes.

-

Position the patient's head comfortably in the scanner with appropriate immobilization.

-

Acquire a 20-minute static brain scan from 80 to 100 minutes post-injection.

4. Image Reconstruction:

-

Reconstruct the PET data using a 3D OSEM algorithm.

-

Apply all necessary corrections (attenuation, scatter, etc.).

-

Use a matrix size of at least 256 x 256.

Protocol 2: [¹⁸F]MK-6240 PET Imaging

1. Participant Preparation:

-

Similar to the [¹⁸F]Flortaucipir protocol, participants should fast for a minimum of 4 hours.

2. Radiotracer Administration:

-

Administer 185 MBq (5 mCi) of [¹⁸F]MK-6240 as an intravenous bolus.

-

A saline flush should follow the injection.

3. PET Image Acquisition:

-

The recommended uptake time is 90 to 110 minutes post-injection.

-

Acquire a 20-minute static brain scan.

4. Image Reconstruction:

-

Use an iterative reconstruction algorithm such as OSEM.

-

Apply all standard corrections.

Protocol 3: [¹⁸F]PI-2620 PET Imaging

1. Participant Preparation:

-

Fasting for at least 4 hours is recommended.

2. Radiotracer Administration:

-

Administer a dose ranging from 168 to 334 MBq of [¹⁸F]PI-2620 as a slow intravenous bolus over approximately 10 seconds.

-

Follow with a saline flush.

3. PET Image Acquisition:

-

For dynamic imaging, acquire data continuously for 60 minutes immediately following injection.

-

For static imaging, a 20-minute acquisition from 20 to 40 minutes post-injection has been shown to be effective.

4. Image Reconstruction:

-

Reconstruct dynamic data into multiple time frames.

-

Use a 3D OSEM algorithm with appropriate corrections.

Quantitative Analysis: Standardized Uptake Value Ratio (SUVR)

The most common method for quantitative analysis of tau PET data is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves normalizing the radioactivity concentration in a region of interest (ROI) to that of a reference region with low specific binding.

Reference Region Selection:

-

The cerebellar gray matter is the most commonly used reference region for tau PET imaging in Alzheimer's disease, as it is relatively spared from tau pathology until late in the disease course.

-

For some tauopathies with cerebellar involvement, alternative reference regions such as eroded subcortical white matter may be considered.

SUVR Calculation:

-

Co-register the PET image to a corresponding structural MRI (T1-weighted) of the participant.

-

Delineate ROIs on the MRI, including target regions (e.g., entorhinal cortex, temporal neocortex) and the reference region (e.g., cerebellar gray matter).

-

Project the ROIs onto the co-registered PET image.

-

Calculate the mean radioactivity concentration within each ROI.

-

Compute the SUVR for each target ROI using the following formula:

SUVR = (Mean radioactivity in target ROI) / (Mean radioactivity in reference ROI)

Conclusion

Standardized protocols for image acquisition, reconstruction, and analysis are paramount for the successful application of tau PET imaging in research and drug development. The protocols outlined in these application notes provide a framework for obtaining reliable and comparable data across different studies and centers. Adherence to these guidelines will enhance the utility of tau PET as a powerful biomarker for advancing our understanding and treatment of Alzheimer's disease and other tauopathies.

References

- 1. Harmonization of PET image reconstruction parameters in simultaneous PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

Application Notes and Protocols for Tau Tracer PET Scan Data Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) imaging with Tau-specific radiotracers is a critical tool in the study of neurodegenerative diseases, particularly Alzheimer's Disease (AD) and other tauopathies. It allows for the in vivo quantification and visualization of tau protein deposition in the brain. This document provides a detailed workflow for the data analysis of Tau tracer PET scans, outlining experimental protocols and data presentation standards.

Experimental Protocols

Image Acquisition and Reconstruction

A standardized protocol for image acquisition is crucial for reliable and reproducible results.

-

Patient Preparation: Patients should be comfortably positioned to minimize motion during the scan. A low-dose CT scan is typically performed for attenuation correction.

-

Radiotracer Injection: A bolus injection of the Tau tracer (e.g., [¹⁸F]Flortaucipir, [¹⁸F]MK-6240) is administered intravenously. The injected dose should be recorded.

-

PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time window post-injection. For quantitative analysis, a typical dynamic acquisition might last 90-120 minutes, while static images are often acquired 80-100 minutes post-injection.[1][2]

-

Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) and corrected for attenuation, scatter, randoms, and decay.[3]

Image Preprocessing

Image preprocessing is a critical step to prepare the raw PET data for quantitative analysis.[4]

-

Motion Correction: Inter-frame motion correction is applied to dynamic PET series to ensure proper alignment of all frames.

-

Co-registration: The PET image is co-registered to a corresponding structural Magnetic Resonance Imaging (MRI) scan (typically a T1-weighted image) for each subject. This allows for accurate anatomical delineation of brain regions.[5] In the absence of a concurrent MRI, MRI-free processing pipelines can be utilized, which involve registering the PET image to a standard template.

-

Spatial Normalization: The co-registered images are spatially normalized to a standard brain template (e.g., Montreal Neurological Institute - MNI space) to allow for group-level analyses.

Quantitative Analysis

The primary goal of the data analysis workflow is to quantify the amount of tau deposition in various brain regions.

SUVR is the most widely used method for quantifying tau PET signal due to its simplicity and high correlation with more complex kinetic modeling.

-